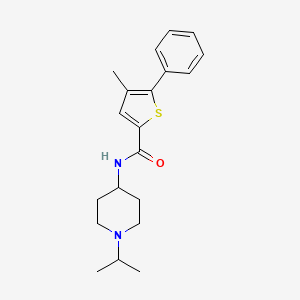

![molecular formula C22H26N2O4 B4617298 3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)

3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide

Overview

Description

This compound belongs to a class of chemicals that exhibit significant biological activity and are of interest in medicinal chemistry for their potential therapeutic properties. Its structure suggests it may interact with biological targets in unique ways, leading to interest in its synthesis, structural analysis, and property characterization.

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, aiming to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole , a compound with a somewhat similar structure, involves the alkylation of a desmethyl precursor, demonstrating the intricate steps needed to incorporate specific moieties into the molecule (Brown-Proctor et al., 1999).

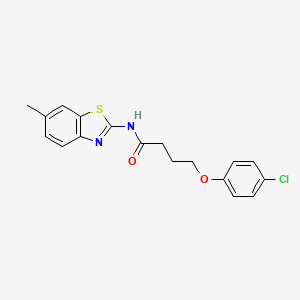

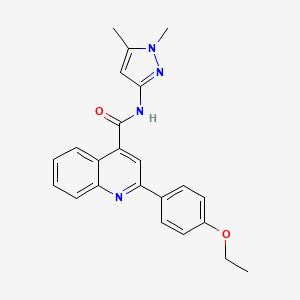

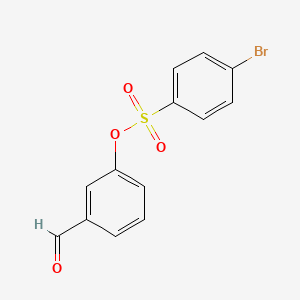

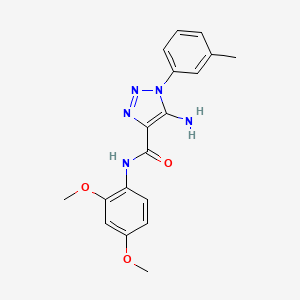

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the compound's geometry, electronic properties, and potential chemical reactivity. Studies on related molecules, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide , use these techniques to understand the molecular conformation and electronic distribution, which are critical for predicting reactivity and interactions with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, including the presence of methoxy groups and the benzamide backbone. These features can dictate the types of chemical reactions the compound can undergo, such as nucleophilic substitution or addition reactions, which are pivotal in further modifying the molecule for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how the compound behaves in different environments, which is crucial for its formulation and application in biological systems. The crystal and molecular structure analysis of related compounds, such as 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide , reveals how intermolecular interactions can influence the compound's physical properties and stability (Chakraborty et al., 2007).

Scientific Research Applications

Synthesis and Therapeutic Potential

Development of Analogs with Enhanced Biological Activities : Research has shown efforts to synthesize novel compounds derived from similar structures, aiming to enhance their biological activities. For instance, compounds have been developed with potential anti-inflammatory and analgesic properties, highlighting the therapeutic relevance of such chemical structures in creating new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Targeting Neurological Disorders : Another area of application is in the development of compounds targeting neurological disorders. For example, research into dopamine antagonistic benzamide drugs has explored their conformational analysis to better understand their interaction with dopamine receptors, which could inform the design of drugs for conditions such as schizophrenia and Parkinson's disease (van de Waterbeemd & Testa, 1983).

Antimicrobial and Molluscicidal Activity : Compounds with similar chemical structures have been identified for their antimicrobial and molluscicidal activities, suggesting applications in combating microbial infections and controlling mollusc populations that are vectors for diseases (Orjala et al., 1993).

Imaging and Diagnostic Applications

Radioligand Development for Brain Imaging : The synthesis and evaluation of related compounds have been pursued for their potential as radioligands in brain imaging, particularly targeting acetylcholinesterase, which could have implications for diagnosing and studying neurodegenerative diseases (Brown-Proctor et al., 1999).

Breast Cancer Imaging : Another significant application is in the development of imaging agents for breast cancer. Compounds structurally related to "3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide" have been studied for their sigma receptor binding properties, offering a potential pathway for creating effective imaging agents to detect and study breast cancer (John et al., 1999).

properties

IUPAC Name |

3-methoxy-N-[[1-(3-methoxybenzoyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-19-7-3-5-17(13-19)21(25)23-15-16-9-11-24(12-10-16)22(26)18-6-4-8-20(14-18)28-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPLWFDHNKUNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)

![isopropyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4617258.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)

![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)

![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)

![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)